Beyond neuropathic pain, scientific research is exploring the potential applications of Pregabalin for other conditions.
Pregabalin is chemically classified as (S)-3-(aminomethyl)-5-methylhexanoic acid. It has a molecular formula of C8H17NO2 and a molecular weight of 159.23 g/mol. The compound is typically presented as a white solid with a melting point around 182 °C . Pregabalin acts primarily by modulating neurotransmitter release through binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.
Pregabalin exhibits several biological activities:
Several methods for synthesizing pregabalin have been developed, including:
Pregabalin is utilized in various medical applications:
Pregabalin interacts with several other drugs and substances:
Pregabalin shares similarities with several other compounds used in treating neurological disorders. Here are some notable comparisons:
| Compound | Chemical Structure | Primary Use | Uniqueness |
|---|---|---|---|
| Gabapentin | C9H17NO2 | Anticonvulsant | Less potent than pregabalin; requires higher doses for similar effects. |
| Lamotrigine | C9H7Cl2N5 | Antiepileptic | Different mechanism; primarily inhibits sodium channels. |
| Duloxetine | C18H19NOS | Antidepressant | Primarily a serotonin-norepinephrine reuptake inhibitor; not specifically for neuropathic pain. |
| Topiramate | C12H21N3O8S | Anticonvulsant | Also used for migraine prevention; different pharmacological profile. |
Pregabalin stands out due to its specific mechanism of action on calcium channels, making it particularly effective for neuropathic pain and anxiety disorders compared to other similar compounds.
Pregabalin is chemically designated as (S)-3-(aminomethyl)-5-methylhexanoic acid, with the molecular formula C₈H₁₇NO₂. Its structure comprises a six-carbon chain (hexanoic acid backbone) substituted with an isobutyl group at the β-position (C5) and an aminomethyl side chain at the γ-position (C3). This configuration positions the compound as a γ-amino acid analog, structurally distinct from its parent molecule, gabapentin.
Key molecular identifiers:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 159.2261 g/mol | |
| CAS Registry Number | 148553-50-8 | |
| SMILES | CC(C)CC(CC(=O)O)CN | |
| InChI Key | AYXYPKUFHZROOJ-ZETCQYMHSA-N |
The compound’s zwitterionic nature arises from the presence of both a carboxyl group (pKa 4.2) and a primary amine (pKa 10.6), enabling protonation/deprotonation equilibria at physiological pH.
Pregabalin exists as a single enantiomer, (S)-3-(aminomethyl)-5-methylhexanoic acid, which is the therapeutically active form. The stereochemical configuration at C3 determines its pharmacological efficacy, with the (S)-enantiomer demonstrating high binding affinity to the α₂δ subunit of voltage-gated calcium channels.
Synthetic routes, including asymmetric hydrogenation and chiral resolution, ensure enantiomeric purity (>99%) in pharmaceutical-grade pregabalin. Racemic mixtures (1:1 (R/S)) are not used clinically due to the inactive (R)-form’s potential to dilute therapeutic efficacy.
Pregabalin’s amphoteric character stems from its dual functional groups: a carboxylate anion and a protonated amine. This zwitterionic structure governs its solubility, ionization, and molecular interactions.
| Functional Group | pKa | Protonation State at Physiological pH (7.4) |
|---|---|---|
| Carboxyl (C6) | 4.2 | Deprotonated (–COO⁻) |
| Amine (C3) | 10.6 | Protonated (–NH₃⁺) |
At pH 7.4, pregabalin exists as a zwitterion with a net neutral charge, enhancing its permeability across biological membranes.
| pH | Solubility (mg/mL) | Dominant Species |
|---|---|---|
| 3.7 | 107 | Protonated amine (cation) |
| 7.4 | ~50 | Zwitterion |
| 10.1 | 47 | Deprotonated carboxylate |
High solubility in acidic environments facilitates gastrointestinal absorption, while zwitterionic stability at neutral pH optimizes bioavailability.
Pregabalin crystallizes in two primary forms: hydrated (SPG·H₂O) and anhydrous (SPG). These polymorphs exhibit distinct mechanical and thermodynamic properties, critical for pharmaceutical formulation.
| Property | Hydrate Form (SPG·H₂O) | Anhydrous Form (SPG) |
|---|---|---|
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| Water Molecules | 1 per unit cell | None |
| Mechanical Behavior | Plastically bendable | Brittle |
The hydrate form incorporates water molecules into its hydrogen-bonded network, enabling bending without fracture. In contrast, the anhydrous form lacks this flexibility, leading to brittleness.
Dynamic light scattering and Raman spectroscopy reveal that water enhances cluster formation in solution, whereas desiccation triggers irreversible dehydration.
High-Performance Liquid Chromatography has emerged as the predominant analytical technique for pregabalin quantification, offering robust separation capabilities despite the compound's inherent analytical challenges [1] [5]. The development of HPLC methodologies for pregabalin analysis has necessitated innovative approaches to overcome the absence of significant ultraviolet chromophoric groups in the molecular structure.
Reversed-Phase HPLC Configurations
The most widely employed HPLC approach utilizes reversed-phase chromatography with C8 or C18 stationary phases [1] [6]. A validated method employing a Hypersil BDS C8 column (150×4.6mm, 5μm) demonstrates excellent analytical performance using a mobile phase comprising phosphate buffer (pH 6.9) and acetonitrile in a 95:05 (v/v) ratio [1]. This configuration achieves satisfactory chromatographic resolution with a flow rate of 1.0mL/min and detection at 200nm wavelength.
Method Development Parameters
Comprehensive method development studies have investigated various chromatographic parameters to optimize pregabalin separation [1] [7]. Column selection studies comparing C8 and C18 stationary phases with different dimensions have established that shorter alkyl chain phases (C8) provide superior retention characteristics for pregabalin analysis [1]. Mobile phase optimization studies examining phosphate and acetate buffer systems across pH ranges of 6.5-7.5 demonstrate that phosphate buffer at pH 6.9 provides optimal peak symmetry and resolution [1].
Validation Characteristics
Validated HPLC methods for pregabalin demonstrate excellent analytical performance across multiple validation parameters [1] [5]. Linearity studies establish concentration ranges from 0.5-1.5mg/mL with correlation coefficients exceeding 0.9998 [1]. Accuracy assessments through recovery studies yield results between 98.45-100.08%, demonstrating method reliability [6]. Precision evaluations show relative standard deviations below 2.0%, indicating acceptable method reproducibility [1].
Detection Wavelength Optimization
The selection of detection wavelength represents a critical consideration in pregabalin HPLC analysis due to the compound's limited chromophoric properties [1] [3]. Studies demonstrate that detection at 200nm provides optimal sensitivity while maintaining acceptable signal-to-noise ratios [1]. Alternative detection wavelengths including 210nm and 218nm have been successfully employed in different analytical applications [6] [8].
Sample Preparation Protocols
HPLC analysis of pregabalin requires minimal sample preparation due to the compound's high water solubility and chemical stability [1] [8]. Standard sample preparation involves dissolution in aqueous mobile phase followed by filtration through 0.45μm membrane filters to remove particulate matter [1]. For pharmaceutical formulations, simple extraction procedures using water or mobile phase components prove sufficient for analyte recovery [1].
Stability-Indicating Method Development
Stability-indicating HPLC methods have been developed to assess pregabalin degradation under various stress conditions [7] [9]. These methods demonstrate the compound's stability under thermal, photolytic, and moderate pH conditions while identifying potential degradation pathways under extreme alkaline and oxidative conditions [9]. The chromatographic methods successfully separate pregabalin from its degradation products, enabling accurate stability assessment [7].
Quantitation Limits and Sensitivity
Established HPLC methods achieve limit of detection (LOD) values ranging from 0.23μg/mL to 0.6mg/L depending on the specific analytical configuration [1] [10]. Limit of quantitation (LOQ) values typically range from 0.61μg/mL to 1ng/mL, providing sufficient sensitivity for pharmaceutical and bioanalytical applications [1] [5]. These sensitivity levels prove adequate for routine quality control testing and therapeutic drug monitoring applications.
Ultra-High Performance Liquid Chromatography represents an advanced chromatographic approach offering enhanced separation efficiency, reduced analysis time, and improved sensitivity for pregabalin characterization [11] [12]. The application of UHPLC technology to pregabalin analysis addresses limitations of conventional HPLC while maintaining analytical robustness and reliability.
Instrumental Configuration and Performance
UHPLC systems capable of operating at pressures up to 1,000 bar enable the use of sub-2μm particle size columns, resulting in significantly improved chromatographic performance [11] [12]. Studies utilizing Agilent 1260 Infinity II Prime LC systems equipped with column selection valves demonstrate the capability to perform both assay and enantiomeric purity determinations on a single analytical platform [12]. The enhanced pressure capabilities allow for reduced column dimensions (2.1×100mm) while maintaining acceptable backpressure levels [12].
Column Technology and Separation Efficiency
Advanced column technologies including superficially porous particles (InfinityLab Poroshell 120 EC-C18, 2.7μm) and fully porous sub-2μm particles (ZORBAX Eclipse Plus C18, 1.8μm) provide superior separation efficiency compared to conventional HPLC columns [12]. These technologies achieve theoretical plate counts within acceptable ranges (-25% to +50% relative to conventional columns) while enabling significant reductions in analysis time [12].
Derivatization Strategies for Enhanced Detection
UHPLC methods for pregabalin often incorporate derivatization strategies to improve detection sensitivity and selectivity [11] [13]. Fluorometric derivatization using 4-fluoro-7-nitrobenzofurazan (NBD-F) under optimized conditions (pH 10, 60°C, 1 minute reaction time) enables fluorescence detection with excitation and emission wavelengths of 470nm and 530nm, respectively [11]. This approach achieves limit of quantification values as low as 0.05μg/mL in plasma samples [11].
Method Transfer from HPLC to UHPLC
Systematic method transfer protocols following USP guidelines enable the translation of conventional HPLC methods to UHPLC platforms [12]. Transfer studies demonstrate that UHPLC methods can achieve 71-77% reduction in analysis time and 90-91% reduction in solvent consumption compared to conventional HPLC approaches [12]. The transferred methods maintain equivalent analytical performance while providing enhanced throughput and reduced environmental impact [12].
Bioanalytical Applications
UHPLC methods have been successfully applied to pregabalin determination in biological matrices including plasma and urine [11] [14]. Plasma sample preparation involving protein precipitation followed by derivatization enables accurate quantification of pregabalin in clinical samples [11]. The enhanced sensitivity of UHPLC methods supports therapeutic drug monitoring applications with analysis times reduced to approximately 1.25 minutes [11].
Validation and Performance Characteristics
Validated UHPLC methods demonstrate excellent analytical performance with linear calibration ranges from 0.05-10μg/mL and correlation coefficients exceeding 0.999 [11]. Accuracy assessments yield results between 98.3-107.1% with precision values within 4.3% for both intra-assay and inter-assay evaluations [11]. These performance characteristics meet or exceed regulatory requirements for bioanalytical method validation [11].
Gas Chromatography-Mass Spectrometry represents a powerful analytical approach for pregabalin characterization, particularly when coupled with appropriate derivatization strategies to enhance volatility and thermal stability [4] [15] [16]. The application of GC-MS to pregabalin analysis requires careful consideration of derivatization chemistry and mass spectrometric detection parameters.
Derivatization Chemistry and Optimization
The successful application of GC-MS to pregabalin analysis depends critically on effective derivatization strategies that convert the polar amino acid structure into volatile derivatives suitable for gas chromatographic separation [15] [16] [17]. Ethyl chloroformate derivatization has emerged as a particularly effective approach, enabling simultaneous derivatization of both amino and carboxylic acid functional groups within seconds [15] [16]. This derivatization approach has been optimized using Design of Experiment statistical methodology to achieve maximum analytical performance [16].
Alkyl Chloroformate Derivatization Protocols
Alkyl chloroformate derivatization represents an emerging class of derivatization agents that enable rapid and efficient conversion of pregabalin to volatile derivatives [15]. The derivatization protocol requires less than 5 minutes for complete sample preparation, making it suitable for high-throughput analytical applications [15]. Studies demonstrate that this approach achieves linear calibration curves from 0.5-50.0mg/L with accuracy ranging from 97.9-109.3% and precision below 12.1% [15].
Mass Spectrometric Detection and Fragmentation
Mass spectrometric detection of derivatized pregabalin employs electron ionization (EI) at 70eV, producing characteristic fragmentation patterns that enable selective identification and quantification [18] [19]. The molecular ion peak for trimethylsilyl (TMS) derivatized pregabalin appears at m/z 231.165, with characteristic fragment ions at m/z 41, 55, 70, 84, 98, 110, and 141 [18]. These fragmentation patterns provide structural confirmation and enable selective quantification in complex biological matrices [19].
Biological Matrix Applications
GC-MS methods have been successfully applied to pregabalin determination in various biological matrices including serum, urine, and hair samples [15] [19] [4]. Sample preparation protocols typically involve protein precipitation using ammonium sulfate followed by liquid-liquid extraction and derivatization [4]. Hair analysis applications require specialized extraction procedures followed by derivatization with ethyl chloroformate to enable detection of potential abuse patterns [19].
Sensitivity and Detection Limits
GC-MS methods achieve impressive sensitivity with limit of detection values ranging from 30pg/mg (hair analysis) to 200ng (blood analysis) [19] [4]. Limit of quantification values typically range from 50pg/mg to 400ng depending on the specific matrix and analytical configuration [19] [4]. These sensitivity levels enable detection of pregabalin in forensic applications and therapeutic drug monitoring scenarios [19].
Tandem Mass Spectrometry Applications
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) provides enhanced selectivity and sensitivity for pregabalin analysis [19] [20]. Multiple reaction monitoring (MRM) approaches enable highly selective detection while minimizing matrix interference effects [19]. This approach has been particularly valuable for forensic applications where high specificity is required for definitive identification [19] [20].
Chiral Analysis Capabilities
GC-MS methods can be adapted for chiral analysis of pregabalin through the use of appropriate chiral derivatization agents [17]. The methylation of the carboxylic acid group followed by chiral derivatization at the amino group using S-TPC (S-trifluoroacetylprolyl chloride) enables enantiomeric separation and identification of the controlled (S)-enantiomer [17]. This approach proves particularly valuable for forensic applications where enantiomeric purity must be established [17].
Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for pregabalin structural characterization and identification, providing detailed molecular-level information essential for pharmaceutical quality control and research applications [21] [22] [23]. The application of NMR techniques to pregabalin analysis encompasses both one-dimensional and two-dimensional experiments that enable comprehensive structural elucidation.
Proton NMR (¹H-NMR) Characterization
Proton NMR spectroscopy of pregabalin reveals characteristic chemical shifts that enable unambiguous structural identification [22] [23]. The ¹H-NMR spectrum recorded in deuterium oxide (D₂O) displays distinctive signals corresponding to the various proton environments within the molecular structure [22]. Key spectral features include signals for the aminomethyl protons, the methyl groups of the isobutyl substituent, and the protons adjacent to the chiral center [22] [23].
Carbon-13 NMR (¹³C-NMR) Analysis
Carbon-13 NMR spectroscopy provides complementary structural information through the characterization of carbon chemical shifts and multiplicities [23] [24]. The ¹³C-NMR spectrum of pregabalin exhibits characteristic signals corresponding to the carboxylic acid carbon, the chiral carbon center, and the various aliphatic carbon atoms within the molecular framework [23]. These spectral data support definitive structural confirmation and enable detection of potential synthetic impurities or degradation products [24].
Two-Dimensional NMR Techniques
Advanced two-dimensional NMR experiments including correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) provide detailed connectivity information for complete structural characterization [25]. These techniques prove particularly valuable for characterizing synthetic impurities, degradation products, and complex pharmaceutical formulations containing pregabalin [25].
Chiral Center Characterization
NMR spectroscopy plays a crucial role in confirming the stereochemical configuration of pregabalin's single chiral center [2]. The (S)-configuration has been definitively established through single crystal X-ray diffraction studies of the S-mandelate salt, with NMR data providing supporting evidence for stereochemical purity [2]. While optical rotation measurements are of limited utility due to low magnitude values, NMR analysis enables reliable stereochemical assessment [2].
Degradation Product Identification
NMR spectroscopy proves invaluable for identifying and characterizing pregabalin degradation products formed under various stress conditions [25] [24]. Studies of Maillard reaction products and Amadori rearrangement compounds formed during interactions with lactose excipients demonstrate the utility of NMR for elucidating complex degradation pathways [24]. These investigations reveal the formation of multiple degradation products with characteristic NMR signatures that enable structural identification [24].
Quantitative NMR Applications
Solvent System Optimization
The selection of appropriate NMR solvents represents a critical consideration for pregabalin analysis due to the compound's high water solubility and potential for hydrogen bonding interactions [22]. Deuterium oxide (D₂O) serves as the preferred solvent system for routine analysis, providing optimal spectral resolution while maintaining chemical stability [22]. Alternative solvent systems including deuterated methanol and acetonitrile have been employed for specialized applications requiring different solubility characteristics [22].
Fourier-Transform Infrared spectroscopy represents a versatile analytical technique for pregabalin characterization, offering rapid identification capabilities and structural information essential for pharmaceutical quality control applications [26] [27] [28]. The FT-IR spectrum of pregabalin exhibits characteristic absorption bands that enable definitive identification and quality assessment.
Characteristic Absorption Bands
The FT-IR spectrum of pregabalin displays several distinctive absorption bands that serve as analytical fingerprints for compound identification [27] [28]. The spectrum exhibits characteristic peaks at 2954cm⁻¹ (C-H stretch), 1642cm⁻¹ (N-H bend, NH₂ scissoring), 1544cm⁻¹ (N-O asymmetric stretch), 1469cm⁻¹ (C-H bend), 1333cm⁻¹ (N-O symmetric stretch), 1277cm⁻¹ (C-O stretch), and 932cm⁻¹ (O-H bend) [27]. These spectral features provide unambiguous identification of pregabalin in pharmaceutical formulations and bulk drug substances [27].
Drug-Excipient Interaction Studies
FT-IR spectroscopy proves particularly valuable for assessing drug-excipient interactions in pharmaceutical formulations containing pregabalin [27] [28]. Comparative analysis of pure pregabalin, physical mixtures, and formulated products enables detection of potential chemical interactions that might affect drug stability or bioavailability [27]. Studies demonstrate that minor spectral shifts (1-2cm⁻¹) in specific absorption bands indicate minimal physical interactions without significant chemical incompatibility [27].
Polymorphic Form Characterization
FT-IR analysis contributes to the characterization of pregabalin polymorphic forms and solid-state properties [29] [27]. The technique enables differentiation between crystalline and amorphous forms of pregabalin through analysis of hydrogen bonding patterns and molecular packing arrangements [27]. Studies of 3D printed pregabalin tablets demonstrate that FT-IR can detect changes in crystallinity resulting from thermal processing during pharmaceutical manufacturing [27].
Validation for Simultaneous Analysis
Validated FT-IR methods have been developed for simultaneous determination of pregabalin in combination products [26] [30]. These methods demonstrate linearity, accuracy, and precision suitable for pharmaceutical quality control applications [26]. The development of stability-indicating FT-IR methods enables assessment of drug degradation and formulation stability under various storage conditions [26].
Sample Preparation and Measurement Techniques
FT-IR analysis of pregabalin typically employs potassium bromide (KBr) pellet preparation or attenuated total reflectance (ATR) techniques [26] [27]. KBr pellet methods involve grinding pregabalin samples with dried KBr powder followed by compression into transparent discs for transmission measurements [29]. ATR techniques enable direct analysis of solid samples without extensive sample preparation, making them suitable for routine quality control applications [31].
Quantitative Applications
Quantitative FT-IR analysis enables determination of pregabalin content in pharmaceutical formulations through the measurement of characteristic absorption band intensities [26] [30]. Calibration curves constructed using integrated absorbance values demonstrate linear relationships suitable for quantitative analysis [26]. These methods achieve accuracy and precision levels comparable to chromatographic techniques while offering significantly reduced analysis times [26].
Temperature and Environmental Effects
FT-IR spectroscopy enables assessment of temperature-induced changes in pregabalin solid-state properties [27]. Differential scanning calorimetry (DSC) coupled with FT-IR analysis provides comprehensive characterization of thermal behavior and phase transitions [27]. These studies demonstrate that pregabalin maintains spectral integrity across typical pharmaceutical storage temperature ranges [27].
The assessment of enantiomeric purity represents a critical analytical requirement for pregabalin, as the pharmaceutical activity resides exclusively in the (S)-enantiomer, while the (R)-enantiomer lacks therapeutic efficacy [12] [32] [17]. Regulatory specifications typically require enantiomeric purity greater than 99.5%, with the (R)-enantiomer controlled as a process impurity at levels below 0.15% [32] [2]. This stringent requirement necessitates highly sensitive and selective analytical methods capable of detecting trace enantiomeric impurities.
Marfey's Reagent Derivatization Protocol
The most widely employed approach for pregabalin enantiomeric purity assessment utilizes Marfey's reagent (N-α-(2,4-dinitro-5-fluorophenyl)-L-alaninamide) as a chiral derivatizing agent [12] [33]. This derivatization strategy involves the formation of diastereomeric amides through reaction with the primary amino group of pregabalin [12]. The resulting diastereomers exhibit differential chromatographic behavior, enabling their separation and quantification using conventional reversed-phase HPLC [12] [33].
Chromatographic Conditions and Optimization
Optimal chromatographic separation of Marfey's reagent derivatives requires careful optimization of mobile phase composition, column selection, and detection parameters [12] [33]. Studies demonstrate that gradient elution using triethylamine-water (7.2:1000, v/v) adjusted to pH 3.0 with phosphoric acid, combined with acetonitrile in a 62:38 (v/v) ratio, provides excellent resolution between pregabalin and pregabalin related compound A (the R-enantiomer) [12]. Detection at 340nm enables sensitive quantification of both enantiomers [12].
Method Validation and Performance Characteristics
Validated enantiomeric purity methods demonstrate excellent analytical performance with signal-to-noise ratios exceeding 19 for sensitivity requirements and resolution values greater than 6.5 between enantiomers [12]. The methods achieve relative standard deviations below 5.0% for pregabalin related compound A, meeting regulatory requirements for precision [12]. Method robustness studies confirm acceptable performance across typical analytical variations in pH, temperature, and mobile phase composition [12].
Alternative Chiral Derivatization Approaches
Several alternative chiral derivatization strategies have been developed to address specific analytical requirements or overcome limitations of the Marfey's reagent approach [34] [17] [35]. Dansyl chloride derivatization provides enhanced fluorescence detection capabilities, enabling improved sensitivity for trace enantiomeric impurity detection [35]. This approach proves particularly valuable for applications requiring lower detection limits than achievable with UV detection [35].
Gas Chromatographic Chiral Analysis
Gas chromatographic approaches to pregabalin enantiomeric analysis require methylation of the carboxylic acid group followed by chiral derivatization at the amino group [17]. The use of S-trifluoroacetylprolyl chloride (S-TPC) as a chiral derivatizing agent enables GC-MS analysis with selective detection of the controlled (S)-enantiomer [17]. This approach proves particularly valuable for forensic applications where definitive enantiomeric identification is required [17].
Direct Chiral Chromatography
Direct chiral chromatographic methods have been investigated as alternatives to derivatization-based approaches [34] [36]. These methods employ chiral stationary phases or chiral mobile phase additives to achieve enantiomeric separation without prior derivatization [34]. Studies utilizing zwitterionic chiral selectors demonstrate successful enantiomeric separation with LC-MS compatibility [34].
Resolution Studies and Kinetic Control
Comprehensive studies of pregabalin enantiomeric resolution reveal that kinetic control predominates during crystallization-based separation processes [37]. The use of (S)-mandelic acid as a resolving agent under carefully controlled conditions enables preparation of highly pure enantiomers [37]. Ultrasonic assistance during crystallization helps stabilize the kinetically controlled diastereomeric salt formation, preventing conversion to thermodynamically favored but less selective forms [37].
Method Transfer and Automation
Modern analytical instruments enable automated enantiomeric purity analysis through the integration of column selection valves and programmable sampling systems [12]. These configurations allow sequential analysis of both assay and enantiomeric purity on a single analytical platform without manual intervention [12]. Method transfer protocols following USP guidelines enable adaptation of enantiomeric purity methods to UHPLC platforms with significant reductions in analysis time and solvent consumption [12].
Quality Control Applications
Enantiomeric purity methods serve critical roles in pharmaceutical quality control, enabling routine monitoring of synthetic processes and finished product specifications [32] [2]. The methods prove essential for batch release testing, stability studies, and process development optimization [32]. Integration with stability-indicating analytical methods enables comprehensive assessment of both chemical purity and stereochemical integrity throughout pharmaceutical development and manufacturing [32].
Corrosive;Health Hazard